molecular formula C10H8ClNO2 B2619325 6-Methoxy-1H-indole-3-carbonyl chloride CAS No. 1260836-61-0

6-Methoxy-1H-indole-3-carbonyl chloride

Cat. No. B2619325
CAS RN: 1260836-61-0
M. Wt: 209.63
InChI Key: QQJHGCVFANKAKK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-3-carbonyl chloride is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . The Fischer indole synthesis is one method used for the synthesis of indole derivatives . This method involves the reaction of phenylhydrazine with a carbonyl compound to produce an indole .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-indole-3-carbonyl chloride can be represented by the formula C9H9NO . It has a molecular weight of 147.1739 .


Chemical Reactions Analysis

Indole derivatives, including 6-Methoxy-1H-indole-3-carbonyl chloride, can undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with a carbonyl compound to produce an indole .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their biological activity. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Indole derivatives, including 6-Methoxy-1H-indole-3-carbonyl chloride, continue to attract interest due to their biological activity and potential therapeutic applications . Future research may focus on the synthesis of new indole derivatives, investigation of their biological activity, and development of novel therapeutic agents .

properties

IUPAC Name

6-methoxy-1H-indole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(10(11)13)5-12-9(7)4-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJHGCVFANKAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indole-3-carbonyl chloride

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